3-[(2-propoxyphenyl)methyl]-2,3-dihydro-1,3-benzothiazol-2-one
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Overview
Description
3-(2-Propoxybenzyl)-1,3-benzothiazol-2(3H)-one is a chemical compound with a unique structure that combines a benzothiazole ring with a propoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-propoxyphenyl)methyl]-2,3-dihydro-1,3-benzothiazol-2-one typically involves the reaction of 2-aminobenzothiazole with 2-propoxybenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), and requires the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Propoxybenzyl)-1,3-benzothiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, while the propoxybenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic substitution using halogens or nitrating agents; nucleophilic substitution using alkoxides or amines.
Major Products Formed
Oxidation: Formation of benzothiazole-2,3-dione derivatives.
Reduction: Formation of benzothiazoline derivatives.
Substitution: Formation of various substituted benzothiazole derivatives.
Scientific Research Applications
3-(2-Propoxybenzyl)-1,3-benzothiazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-propoxyphenyl)methyl]-2,3-dihydro-1,3-benzothiazol-2-one involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The propoxybenzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
3-(Heptyloxy)-N-(2-propoxybenzyl)aniline: A compound with a similar propoxybenzyl group but a different core structure.
Acynonapyr: A compound with a benzothiazole ring but different substituents.
Uniqueness
3-(2-Propoxybenzyl)-1,3-benzothiazol-2(3H)-one is unique due to its specific combination of a benzothiazole ring and a propoxybenzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[(2-propoxyphenyl)methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-2-11-20-15-9-5-3-7-13(15)12-18-14-8-4-6-10-16(14)21-17(18)19/h3-10H,2,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQVQCQELWKPPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1CN2C3=CC=CC=C3SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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